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Compound of Interest

(R)-Methyl piperidine-3-
Compound Name:
carboxylate

Cat. No.: B067609

(R)-Methyl piperidine-3-carboxylate, also known as (R)-methyl nipecotate, serves as a
crucial chiral building block in the synthesis of a variety of neurologically active compounds. Its
piperidine core is a prevalent scaffold in many central nervous system (CNS) targeted drugs.
While direct applications of (R)-Methyl piperidine-3-carboxylate in neuroscience research are
limited, its significance lies in its role as a key intermediate for the development of potent and
selective ligands for various neurological targets.

These application notes provide an overview of the utility of (R)-Methyl piperidine-3-
carboxylate in the synthesis of compounds for neuroscience research, with a focus on GABA
uptake inhibitors and muscarinic acetylcholine receptor ligands.

Key Applications

(R)-Methyl piperidine-3-carboxylate is a versatile precursor for the synthesis of compounds
targeting:

» GABA Transporters (GATS): As a derivative of (R)-nipecotic acid, a known inhibitor of GABA
uptake, this compound is a foundational element in the development of more potent and
selective GAT inhibitors.[1][2][3] These inhibitors are instrumental in studying the role of
GABAergic neurotransmission in disorders such as epilepsy, anxiety, and neuropathic pain.

e Muscarinic Acetylcholine Receptors (MAChRS): The piperidine moiety is a key
pharmacophore for muscarinic receptor ligands. (R)-Methyl piperidine-3-carboxylate can
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be elaborated to generate agonists or antagonists for different mMAChR subtypes, which are
implicated in cognitive function, motor control, and various psychiatric disorders.[4]

o Other CNS Targets: The structural motif of (R)-Methyl piperidine-3-carboxylate has been
incorporated into molecules targeting other CNS receptors and enzymes, highlighting its
versatility in medicinal chemistry.

Physicochemical Properties

Property Value Reference
Molecular Formula C7H13NO:2 [5][6]
Molecular Weight 143.18 g/mol [51[6]

CAS Number 50585-89-2 [5]
Appearance Colorless to pale yellow liquid

N Soluble in water and most
Solubility _ (5]
organic solvents

Experimental Protocols

While specific protocols for the direct use of (R)-Methyl piperidine-3-carboxylate in
neuroscience assays are not readily available due to its primary role as a synthetic
intermediate, the following protocols outline the synthesis of key derivatives and the
subsequent evaluation of their biological activity.

Protocol 1: Synthesis of (R)-Nipecotic Acid-Based GABA
Uptake Inhibitors

This protocol describes a general approach for the N-alkylation of (R)-Methyl piperidine-3-
carboxylate to synthesize derivatives for screening as GABA uptake inhibitors.

Obijective: To synthesize N-substituted derivatives of (R)-Methyl piperidine-3-carboxylate.
Materials:

e (R)-Methyl piperidine-3-carboxylate hydrochloride
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o Desired alkyl halide (e.g., benzyl bromide)

e Potassium carbonate (K2CO3s)

o Acetonitrile (ACN)

e Sodium hydroxide (NaOH) solution (1 M)

e Dichloromethane (DCM)

e Magnesium sulfate (MgSOa)

 Rotary evaporator

o Thin-layer chromatography (TLC) plates

« Silica gel for column chromatography

Procedure:

e To a solution of (R)-Methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile,
add potassium carbonate (2.5 eq).

o Add the desired alkyl halide (1.1 eq) to the mixture.

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by TLC.

o Upon completion, filter the reaction mixture to remove inorganic salts.

» Concentrate the filtrate under reduced pressure using a rotary evaporator.

e The resulting crude ester is then hydrolyzed. Dissolve the crude product in a mixture of
methanol and 1 M NaOH solution.

« Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed
(monitored by TLC).

 Acidify the reaction mixture to pH ~6 with 1 M HCI.
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o Extract the aqueous layer with dichloromethane (3 x 50 mL).

+ Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

o Purify the final N-substituted (R)-nipecotic acid derivative by silica gel column
chromatography.

Expected Outcome: The synthesis yields N-substituted (R)-nipecotic acid derivatives that can
be further evaluated for their inhibitory activity on GABA transporters.

Protocol 2: In Vitro GABA Uptake Assay

This protocol details a cell-based assay to determine the potency of synthesized (R)-nipecotic
acid derivatives as GABA uptake inhibitors.

Objective: To measure the ICso values of test compounds for the inhibition of GABA uptake in a
cell line expressing a specific GABA transporter subtype (e.g., GAT1).

Materials:

HEK293 cells stably expressing the human GAT1 transporter

e Dulbecco's Modified Eagle's Medium (DMEM)

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin

e [3H]-GABA (radiolabeled gamma-aminobutyric acid)

o Test compounds (synthesized (R)-nipecotic acid derivatives)

e Scintillation counter

e Poly-D-lysine coated 96-well plates

Procedure:
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e Cell Culture: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a humidified 5% CO: incubator.

o Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density of 40,000 cells
per well and allow them to adhere overnight.

e Assay:

o

Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

o Pre-incubate the cells with various concentrations of the test compound or vehicle for 15
minutes at 37°C.

o Initiate GABA uptake by adding a mixture of [3H]-GABA (final concentration 10 nM) and
unlabeled GABA (final concentration 1 uM).

o Incubate for 10 minutes at 37°C.

o Terminate the uptake by aspirating the medium and washing the cells three times with ice-
cold KRH buffer.

e Measurement:
o Lyse the cells with 1% SDS.
o Add scintillation cocktail to each well.
o Measure the radioactivity in each well using a scintillation counter.

o Data Analysis:

[e]

Calculate the percentage of inhibition for each concentration of the test compound.

(¢]

Plot the percentage of inhibition against the logarithm of the compound concentration.

[¢]

Determine the ICso value using a non-linear regression analysis.
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Expected Outcome: This assay provides quantitative data on the potency of the synthesized
compounds to inhibit GABA uptake, allowing for structure-activity relationship (SAR) studies.

Visualizations
Synthesis and Application Workflow
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Workflow: From (R)-Methyl piperidine-3-carboxylate to Neuroscience Research
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Caption: Synthetic and research workflow.
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Potential Signaling Pathway Modulation
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Caption: Inhibition of GABA reuptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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